molecular formula C20H34N2O B4982247 2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B4982247
M. Wt: 318.5 g/mol
InChI Key: WMCBOPKFPKWTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as AIA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AIA belongs to the class of adamantane derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of AIA is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. AIA has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control. Additionally, AIA has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
AIA has been shown to exert a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective properties, AIA has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. AIA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

AIA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, AIA has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one limitation of AIA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on AIA. One area of interest is the development of AIA analogs with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of AIA and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for AIA could improve its solubility and bioavailability, making it a more viable therapeutic option.

Synthesis Methods

The synthesis of AIA involves the reaction of 1-adamantylamine with 1-isopropyl-4-piperidone in the presence of acetic anhydride and acetic acid. The reaction proceeds through an imine intermediate, which is subsequently reduced with sodium borohydride to yield the final product, AIA. The synthesis of AIA has been optimized to achieve high yields and purity, making it a viable compound for further research.

Scientific Research Applications

AIA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AIA has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, AIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(1-adamantyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-14(2)22-5-3-18(4-6-22)21-19(23)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h14-18H,3-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCBOPKFPKWTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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